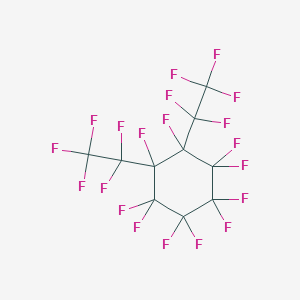

![molecular formula C9H6BNO2S B1501669 (5-Cyanobenzo[b]thiophen-2-yl)boronic acid CAS No. 1142946-81-3](/img/structure/B1501669.png)

(5-Cyanobenzo[b]thiophen-2-yl)boronic acid

Descripción general

Descripción

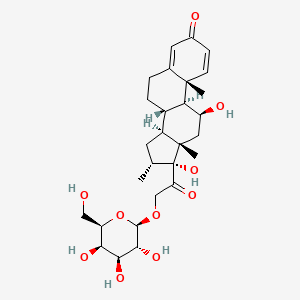

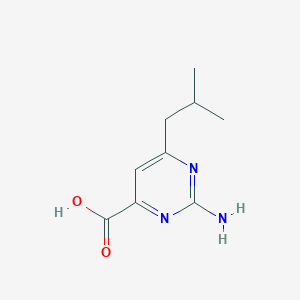

“(5-Cyanobenzo[b]thiophen-2-yl)boronic acid” is a chemical compound with the molecular formula C9H6BNO2S and a molecular weight of 203.03 g/mol . It is a pale-yellow to yellow-brown solid .

Molecular Structure Analysis

The molecular structure of “(5-Cyanobenzo[b]thiophen-2-yl)boronic acid” consists of a thiophene ring attached to a boronic acid group and a cyano group. The InChI key is AKOHCYHBCAFLGM-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

Oncolytic Virotherapy

This compound is used in the chemoselective modification of oncolytic adenovirus . Oncolytic viruses are engineered to target and destroy cancer cells, and modifying them with this boronic acid can enhance their selectivity and efficacy .

Chemical Sensing

Researchers have synthesized a phosphorescent sensor for quantification of copper (II) ion using this boronic acid. Such sensors are crucial for detecting and measuring metal ions in various environmental and biological samples .

Organic Synthesis

It plays a role in UV promoted phenanthridine syntheses . Phenanthridines are important compounds in organic chemistry with various applications, including in the synthesis of natural products and pharmaceuticals .

Pharmaceutical Development

The compound is instrumental in the preparation of CYP11B1 inhibitors for the treatment of cortisol-dependent diseases. CYP11B1 is an enzyme involved in cortisol synthesis, and its inhibitors can be used to treat conditions like Cushing’s syndrome .

Catalysis

It is used in Suzuki-Miyaura cross-coupling reactions , a widely-used method for forming carbon-carbon bonds in organic chemistry, which is fundamental in the synthesis of many complex organic compounds .

Polymer Science

This boronic acid is a reagent for chain-growth catalyst transfer polycondensation of conjugated alternating copolymer, which is a method used to create polymers with precise structures for materials science applications .

Fullerene Chemistry

It’s involved in the ferric perchlorate-promoted reaction of fullerene to give fullerenyl boronic esters. Fullerenes have potential applications in materials science, electronics, and nanotechnology .

Therapeutic Research

Thiophene derivatives have been reported to possess a wide range of therapeutic properties, making them effective drugs in various disease scenarios, thus highlighting the importance of this compound in medicinal chemistry .

Mecanismo De Acción

Target of Action

Boronic acids, in general, are known to be used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .

Mode of Action

The (5-Cyanobenzo[b]thiophen-2-yl)boronic acid, as a boronic acid, participates in the Suzuki–Miyaura cross-coupling reaction . In this reaction, the boronic acid acts as a nucleophile, which is transferred from boron to palladium during the transmetalation process . This results in the formation of a new carbon–carbon bond .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which (5-Cyanobenzo[b]thiophen-2-yl)boronic acid participates, is a key biochemical pathway . This reaction is widely applied in the synthesis of various organic compounds, contributing to the formation of complex molecular structures . The downstream effects of this pathway can lead to the production of a wide range of organic compounds with diverse properties .

Pharmacokinetics

The bioavailability of boronic acids is generally influenced by their stability, solubility, and the efficiency of the transmetalation process .

Result of Action

The result of the action of (5-Cyanobenzo[b]thiophen-2-yl)boronic acid is the formation of a new carbon–carbon bond through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, contributing to the complexity and diversity of organic chemistry .

Propiedades

IUPAC Name |

(5-cyano-1-benzothiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BNO2S/c11-5-6-1-2-8-7(3-6)4-9(14-8)10(12)13/h1-4,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTOVRGIPWXMORK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(S1)C=CC(=C2)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30694517 | |

| Record name | (5-Cyano-1-benzothiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Cyanobenzo[b]thiophen-2-yl)boronic acid | |

CAS RN |

1142946-81-3 | |

| Record name | B-(5-Cyanobenzo[b]thien-2-yl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142946-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Cyano-1-benzothiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazolecarboxylic acid](/img/structure/B1501616.png)

![2,2-Dimethyl-7-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one](/img/structure/B1501618.png)